2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid” are not available, phenethyl compounds are often synthesized through various chemical reactions23.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. For instance, the structure of phenethyl acetate has been analyzed4.Chemical Reactions Analysis
Phenethyl compounds can undergo various chemical reactions. For example, 2-phenylethanol has been studied for its antimicrobial activity against selected phytopathogenic fungi5.Physical And Chemical Properties Analysis
Phenethyl compounds have specific physical and chemical properties. For example, phenethyl acetate has a molar mass of 164.204 g/mol and a density of 1.088 g/cm^31.Scientific Research Applications
2-Phenylethyl Acetate in Biotechnology
2-Phenylethyl Acetate (2-PEAc) is a highly valued natural volatile ester with a rose-like odor. It’s widely added in cosmetics, soaps, foods, and drinks to strengthen scent or flavor . The production of 2-PEAc has been studied using a packed bed bioreactor through immobilized lipase-catalyzed transesterification of ethyl acetate (EA) with 2-phenethyl alcohol . The maximum molar conversion was 99.01 ± 0.09% under optimal conditions .
2-Phenylethanol in Applied Microbiology and Biotechnology
2-Phenylethanol (2-PE) and 2-phenethyl acetate (2-PEA) are recognized as safe flavoring agents widely used in industry. They are used in perfumes, pharmaceuticals, polishes, and personal care products due to their rose-like odor . Biotechnological approaches have been developed to obtain natural 2-PE and 2-PEA, most efficiently through the bioconversion of L-phenylalanine via the Ehrlich pathway .
Safety And Hazards
Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, phenethyl acetate is not classified as a hazardous substance7.
Future Directions
Research on phenethyl compounds continues to evolve. Recent developments focus on the molecular and metabolic interactions between non-Saccharomyces and Saccharomyces yeasts in wine fermentation5. Additionally, the presence and role of 2-phenethylamines in medicinal chemistry are being explored89.
Please note that the information provided is based on the closest related compounds and topics due to the lack of specific information on “2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid”. For more detailed and specific information, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(15)10-8-16-11(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBNOUSTIWPHQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679156 | |
Record name | 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid | |
CAS RN |
65346-64-7 | |
Record name | 2-(2-Phenylethyl)-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)-1,3-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.